molecular formula C15H12N2O2S B6712619 N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide

N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B6712619
M. Wt: 284.3 g/mol
InChI Key: CHYTTXNPFQBDLJ-UHFFFAOYSA-N
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Description

N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core linked to a pyridine ring via a carboxamide group

Properties

IUPAC Name

N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-6-7-16-8-12(13)17-15(18)11-9-20-14-5-3-2-4-10(11)14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYTTXNPFQBDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.

  • Step 1: Synthesis of 4-methoxypyridin-3-ylboronic acid

      Reagents: 4-methoxypyridine, boronic acid

      Conditions: Palladium catalyst, base, solvent (e.g., tetrahydrofuran), temperature around 80°C

  • Step 2: Suzuki–Miyaura Coupling

      Reagents: 4-methoxypyridin-3-ylboronic acid, 1-bromo-1-benzothiophene-3-carboxamide

      Conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol), temperature around 100°C

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(4-hydroxypyridin-3-yl)-1-benzothiophene-3-carboxamide.

    Reduction: Formation of N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxypyridin-3-yl)-1-benzothiophene-3-carboxamide is unique due to its specific structural features, such as the benzothiophene core and the methoxypyridine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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